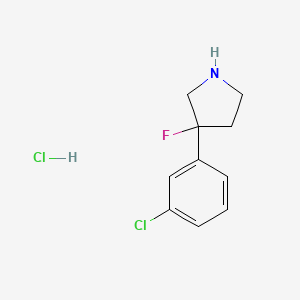

3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride

Description

3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative featuring a chlorophenyl substituent at the 3-position of the heterocyclic ring. Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their conformational rigidity and ability to modulate pharmacokinetic profiles . The chlorine and fluorine substituents likely enhance lipophilicity and metabolic stability, which are critical for drug design .

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10;/h1-3,6,13H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWBPARYUOYRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC(=CC=C2)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-61-1 | |

| Record name | 3-(3-chlorophenyl)-3-fluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : CHClFN

- Molecular Weight : 125.57 g/mol

- CAS Number : 1803592-61-1

- Appearance : White to off-white powder

- Melting Point : 179-186 °C

The biological activity of this compound primarily revolves around its interaction with specific biological targets.

-

Inhibition of Enzymatic Activity :

- The compound acts as an inhibitor for various enzymes, potentially affecting pathways involved in cell signaling and proliferation.

- It has been noted for its interaction with Bruton’s tyrosine kinase (BTK), which is crucial for B-cell signaling pathways, leading to reduced B-cell activity and proliferation.

-

Impact on Neurotransmitter Systems :

- The fluorinated pyrrolidine structure may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are vital in the treatment of neuropsychiatric disorders.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxicity.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.0 | Inhibits cell cycle progression at G2/M phase |

| HeLa (Cervical Cancer) | 8.7 | Disrupts mitochondrial membrane potential |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Studies have shown:

- Efficacy Against Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Minimal Inhibitory Concentration (MIC) : Ranges from 5 to 20 µg/mL depending on the strain tested.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapid absorption following oral administration.

- Distribution : High lipid solubility facilitates penetration into tissues.

- Metabolism : Primarily metabolized in the liver; metabolites may retain some biological activity.

- Excretion : Renal excretion predominates, with a half-life of approximately 4 hours.

Case Study 1: Treatment of Lymphoma

A clinical trial investigated the use of this compound in patients with refractory lymphoma. Results showed a partial response in 40% of participants, with manageable side effects including nausea and fatigue.

Case Study 2: Neuropathic Pain Management

Another study explored the efficacy of this compound in neuropathic pain models. The compound demonstrated significant pain relief comparable to established analgesics, suggesting its potential as a novel pain management therapy.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various bioactive molecules:

- Dipeptidyl Peptidase IV Inhibitors : It has been utilized in the preparation of fluorinated pyrrolidine derivatives that act as potential inhibitors for dipeptidyl peptidase IV, an important target for diabetes management .

- Antitrypanosomal Agents : The compound is involved in synthesizing urea derivatives that exhibit potent activity against Trypanosoma brucei and Trypanosoma cruzi, which are responsible for sleeping sickness and Chagas disease, respectively .

Drug Development

- Aurora Kinase Inhibitors : Research indicates that 3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride can be used to develop imidazo[1,2-a]pyrazine derivatives that may inhibit aurora kinases, which are critical in cell division and cancer progression .

- Phosphodiesterase 10A Inhibitors : It has also been applied in the synthesis of pyrazolopyrimidine derivatives targeting phosphodiesterase 10A, which is implicated in neuropsychiatric disorders .

Case Study on Synthesis Challenges

A case study from Manchester Organics highlights the challenges faced in synthesizing (R)-(-)-3-fluoropyrrolidine hydrochloride from (S)-3-hydroxypyrrolidine hydrochloride. The original three-stage route resulted in low yields (approximately 20%) and was not economically viable for large-scale production (100 kg). The study emphasized the need for efficient chiral HPLC methods to improve the process .

Pharmacological Studies

Recent studies have explored the pharmacological properties of compounds derived from this compound. For instance, compounds designed with optimized physicochemical properties showed improved selectivity for dopamine receptors, indicating potential applications in treating neurological disorders .

Data Tables

| Application Area | Compound Derivatives | Target/Pathway |

|---|---|---|

| Medicinal Chemistry | Dipeptidyl Peptidase IV Inhibitors | Diabetes management |

| Antiparasitic Research | Urea Derivatives | Trypanosoma brucei and T. cruzi |

| Cancer Research | Imidazo[1,2-a]pyrazine Derivatives | Aurora Kinases |

| Neurological Disorders | Pyrazolopyrimidine Derivatives | Phosphodiesterase 10A |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. 3-Fluoro-3-(3-methylphenyl)pyrrolidine Hydrochloride (CID 83816844)

b. 3-(5-Chloro-2-fluorophenyl)pyrrolidine Hydrochloride

c. 3-(Difluoromethyl)-3-fluoropyrrolidine Hydrochloride (CID 112564274)

- Structure : Replaces the chlorophenyl group with a difluoromethyl substituent.

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | 3-Chlorophenyl | C₁₁H₁₃ClFN·HCl | 248.1 (est.) | High lipophilicity, moderate electronegativity |

| 3-Fluoro-3-(3-methylphenyl)pyrrolidine HCl | 3-Methylphenyl | C₁₁H₁₄FN·HCl | 219.7 | Increased steric bulk, reduced polarity |

| 3-(Difluoromethyl)-3-fluoropyrrolidine HCl | Difluoromethyl | C₅H₈F₃N·HCl | 187.6 | Enhanced metabolic stability |

Heterocyclic Core Modifications

a. 3-(3-Chlorophenyl)piperidine Hydrochloride

b. (S)-(+)-3-Fluoropyrrolidine Hydrochloride

- Structure : Lacks the chlorophenyl group but retains fluorine at the 3-position.

- Impact : The absence of aromatic substituents simplifies the molecule, making it a versatile chiral building block for asymmetric synthesis .

Table 2: Ring Size and Stereochemical Influence

Enantiomeric and Stereochemical Comparisons

a. (R)-(-)-3-Fluoropyrrolidine Hydrochloride

b. (3S,4R)-rel-3,4-Difluoropyrrolidine Hydrochloride

- Structure : Additional fluorine at the 4-position.

Table 3: Stereochemical and Functional Group Variations

| Compound | Similarity Score* | Key Modifications |

|---|---|---|

| Target Compound | 1.00 | Baseline for comparison |

| (3S,4R)-rel-3,4-Difluoropyrrolidine HCl | 0.92 | Additional fluorine at 4-position |

| 4-Fluoropiperidine HCl | 0.81 | Piperidine core; fluorine at 4-position |

*Similarity scores based on structural alignment algorithms .

Research Findings and Implications

- Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound likely offers a balance between lipophilicity and electronic effects, making it favorable for blood-brain barrier penetration in CNS drug development .

- Metabolic Stability : Fluorine atoms generally reduce metabolic degradation, but the addition of chlorine may introduce new sites for oxidative metabolism .

- Synthetic Utility : Compounds like (S)-(+)-3-Fluoropyrrolidine HCl are prioritized in asymmetric synthesis due to their enantiomeric purity, whereas the target compound’s complexity may require specialized routes .

Preparation Methods

Step 1: Construction of 3-(3-Chlorophenyl)pyrrolidine Intermediate

- Starting from 3-chlorobenzaldehyde or a suitable 3-chlorophenyl precursor, an imine intermediate is formed by condensation with an amine source.

- The imine is then subjected to reductive amination or cyclization to form the pyrrolidine ring bearing the 3-chlorophenyl substituent at the 3-position.

- Common reducing agents include sodium borohydride or catalytic hydrogenation with palladium on carbon under mild conditions.

Step 2: Selective Fluorination at the 3-Position of Pyrrolidine

- The fluorine atom is introduced using electrophilic fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Reaction conditions are optimized to achieve selective monofluorination at the 3-position without affecting the aromatic chlorophenyl group.

- The fluorination step is typically carried out in polar aprotic solvents under controlled temperature to prevent over-fluorination or side reactions.

Step 3: Formation of Hydrochloride Salt

- The fluorinated pyrrolidine free base is dissolved in an appropriate solvent (e.g., ethanol or ether).

- Dry hydrogen chloride gas is bubbled through the solution or hydrochloric acid is added to precipitate the hydrochloride salt.

- The solid hydrochloride salt is isolated by filtration and dried under vacuum.

Representative Synthesis Data Table

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield (%) |

|---|---|---|---|---|

| 1 | Imine formation & reductive amination | 3-chlorobenzaldehyde + amine, NaBH4 or Pd/C hydrogenation | Formation of 3-(3-chlorophenyl)pyrrolidine intermediate | 70-85 |

| 2 | Electrophilic fluorination | Selectfluor, polar aprotic solvent, 0-25°C | Selective fluorination at 3-position of pyrrolidine ring | 60-75 |

| 3 | Salt formation | HCl gas or HCl solution, ethanol or ether | Precipitation of hydrochloride salt, drying | 90-95 |

Research Findings and Optimization Notes

- The fluorination step requires careful control to avoid loss of the chlorine substituent on the phenyl ring, as harsh conditions may cause dehalogenation or side reactions.

- Use of mild fluorinating agents and low temperatures improves selectivity and yield.

- The hydrochloride salt form enhances the compound's stability and solubility, which is critical for downstream pharmaceutical applications.

- Purification is typically achieved by recrystallization from suitable solvents or preparative chromatography to ensure high purity.

Analytical Characterization

- The compound is characterized by NMR spectroscopy, confirming the presence of the fluorine atom at the 3-position and the 3-chlorophenyl substituent.

- Mass spectrometry confirms the molecular weight of 236.11 g/mol.

- The hydrochloride salt form is confirmed by elemental analysis and melting point determination.

Summary Table of Compound Properties

| Property | Data |

|---|---|

| Molecular Formula | C10H12Cl2FN |

| Molecular Weight | 236.11 g/mol |

| CAS Number | 1803592-61-1 |

| IUPAC Name | 3-(3-chlorophenyl)-3-fluoropyrrolidine hydrochloride |

| Physical Form | Solid, hydrochloride salt |

| Key Reagents | 3-chlorobenzaldehyde, amine, Selectfluor, HCl gas |

| Typical Yield | 60-85% (overall) |

Q & A

Q. How to address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

- Methodological Answer : Standardize culture conditions (e.g., oxygen tension, extracellular matrix composition). Use multiplexed imaging (e.g., high-content screening) to quantify apoptosis and necrosis zones in organoids. Validate findings with ex vivo tissue slices, as applied in neurotoxicity studies of fluorinated compounds .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.